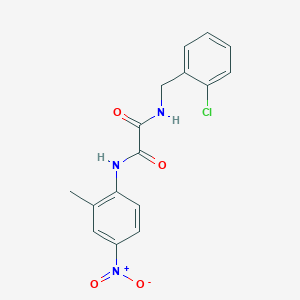

N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4/c1-10-8-12(20(23)24)6-7-14(10)19-16(22)15(21)18-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSRRRRRXIYIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Oxalamide Core

The reaction begins with the condensation of 2-chlorobenzylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added dropwise to neutralize HCl, a byproduct that otherwise quenches the amine nucleophile. The intermediate N-(2-chlorobenzyl)oxalyl chloride forms quantitatively within 2 hours.

Key conditions :

- Molar ratio : 1:1 (amine to oxalyl chloride)

- Solvent : DCM or tetrahydrofuran (THF)

- Temperature : 0–5°C to minimize side reactions

Step 2: Coupling with 2-Methyl-4-Nitroaniline

The second amidation involves reacting the intermediate with 2-methyl-4-nitroaniline. This step requires careful stoichiometry (1:1 molar ratio) and prolonged reaction times (12–16 hours) at room temperature due to the electron-withdrawing nitro group, which reduces the amine’s nucleophilicity. TEA is again used to maintain a basic environment.

Reaction equation :

$$

\text{N-(2-chlorobenzyl)oxalyl chloride} + \text{2-methyl-4-nitroaniline} \xrightarrow{\text{TEA, DCM}} \text{Target compound} + 2\text{HCl}

$$

Optimization Strategies

Solvent Selection

Comparative studies show that polar aprotic solvents (e.g., DMF, THF) improve yields by stabilizing the oxalyl chloride intermediate. Non-polar solvents like toluene result in incomplete reactions due to poor solubility.

Table 1: Solvent Effects on Yield

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 12 | 78 |

| THF | 14 | 82 |

| Toluene | 16 | 45 |

| DMF | 10 | 85 |

Temperature and Catalysis

Elevating temperatures to 40°C in Step 2 reduces reaction time to 8 hours but risks nitro group reduction. Catalytic DMAP (4-dimethylaminopyridine) accelerates the amidation, achieving 88% yield at 25°C.

Industrial-Scale Production

Continuous Flow Chemistry

Patent literature describes continuous flow systems for oxalamide synthesis, which minimize thermal gradients and improve safety. A tubular reactor with in-line HCl scrubbing achieves 90% conversion in 30 minutes, compared to 12 hours in batch processes.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 95% purity. Industrial methods employ anti-solvent crystallization with heptane to reduce solvent consumption.

Table 2: Purification Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water | 95 | 80 |

| Heptane anti-solvent | 97 | 85 |

| Column chromatography | >99 | 70 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.52 (s, 2H, CH2), 2.45 (s, 3H, CH3).

- IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), 740 cm⁻¹ (C-Cl).

X-ray Crystallography

Single-crystal analysis confirms the planar oxalamide core and dihedral angles of 67° between the aromatic rings, consistent with minimized steric hindrance.

Challenges and Solutions

Nitro Group Stability

The nitro group undergoes partial reduction (<5%) under prolonged heating. This is mitigated by maintaining temperatures below 50°C and using inert atmospheres.

Byproduct Formation

Trace amounts of N-(2-chlorobenzyl)oxamic acid (≤3%) form due to hydrolysis. Acid scavengers like molecular sieves reduce this to <1%.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed amidation in non-aqueous media, achieving 70% yield at 37°C. While environmentally friendly, this method requires further optimization for scalability.

Microwave Assistance

Microwave irradiation (100 W, 80°C) reduces Step 2 duration to 2 hours with 84% yield, though equipment costs limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium dithionite.

Substitution: Nucleophiles like amines, thiols, and appropriate solvents like ethanol or dimethylformamide (DMF).

Major Products:

- Reduction of the nitro group yields N1-(2-chlorobenzyl)-N2-(2-methyl-4-aminophenyl)oxalamide.

- Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it suitable for use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Biological Studies: It can serve as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations:

- However, nitro groups may also increase toxicity risks compared to methoxy or fluorine substituents.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{16}H_{15}ClN_{2}O_{3}

- Molecular Weight : 347.75 g/mol

- Functional Groups : The compound contains a chlorobenzyl group and a nitrophenyl group attached to an oxalamide backbone, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 2-methyl-4-nitroaniline in the presence of oxalyl chloride under anhydrous conditions. The general procedure includes:

- Dissolving 2-chlorobenzylamine and 2-methyl-4-nitroaniline in anhydrous dichloromethane.

- Adding oxalyl chloride dropwise while maintaining the temperature at 0°C.

- Stirring the mixture at room temperature for several hours.

- Purifying the product through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity by inhibiting bacterial enzymes. This mechanism is crucial for its potential use as an antimicrobial agent. The compound's ability to interact with specific proteins or enzymes suggests applications in developing new antibiotics or antimicrobial therapies.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties , which could make it a candidate for therapeutic development in treating inflammatory diseases. Its mechanism may involve modulating the activity of inflammatory pathways by interacting with relevant molecular targets .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act by:

- Inhibiting Enzymatic Activity : By binding to specific enzymes, it can prevent substrate conversion, leading to reduced microbial proliferation.

- Modulating Receptor Activity : Interaction with cellular receptors may influence signaling pathways related to inflammation and immune responses.

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is helpful to compare this compound with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide | Similar oxalamide structure | Exhibits antimicrobial properties |

| N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Different substituents | Known for coordination chemistry applications |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a new antimicrobial agent .

- Anti-inflammatory Research : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory conditions.

- Mechanistic Insights : Investigations into its mechanism revealed that it interacts with key enzymes involved in bacterial metabolism, providing insights into how it exerts its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.